3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
Description
Properties
CAS No. |
17093-82-2 |
|---|---|
Molecular Formula |
C15H18O9 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-3-1-7(5-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
OHEYCHKLBCPRLZ-TVKJYDDYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
133-135°C |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Sources
Glucocaffeic acid has the chemical formula and is characterized by its phenolic structure. It is found in various foods, including black tea, robusta coffee, strawberries, and blackberries, making it a potential biomarker for dietary intake of these products .
Pharmacological Activities
1. Antioxidant Activity
Glucocaffeic acid exhibits significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases such as cancer and diabetes. The compound's ability to donate electrons stabilizes free radicals, preventing cellular damage .
2. Anticancer Effects
Research indicates that glucocaffeic acid may have anticancer properties, particularly against hepatocellular carcinoma (HCC). In vitro studies have shown that it inhibits the activity of key signaling pathways involved in tumor progression, such as NF-κB and STAT3. These pathways are crucial for the expression of vascular endothelial growth factor (VEGF), which promotes angiogenesis in tumors . In vivo studies have demonstrated that glucocaffeic acid can reduce tumor growth and improve liver function in animal models of HCC .
3. Antidiabetic Potential
Glucocaffeic acid has been studied for its effects on glucose metabolism. In animal models of type 2 diabetes, treatment with glucocaffeic acid resulted in decreased blood glucose levels and improved insulin sensitivity. The compound enhances pancreatic β-cell function and morphology while reducing serum cholesterol levels .
4. Anti-inflammatory Properties
The anti-inflammatory effects of glucocaffeic acid have been documented in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), thereby mitigating inflammation associated with chronic diseases .
Case Studies
Preparation Methods
Esterification via Thionyl Chloride
A common method for synthesizing caffeic acid esters involves converting caffeic acid to its reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This approach, adapted for glycosylation, requires protection of caffeic acid’s phenolic hydroxyl groups to prevent side reactions. Acetylation with acetic anhydride is typically employed for protection. The process involves:
-
Protection : Treating caffeic acid with acetic anhydride to form triacetylated caffeic acid.
-
Chlorination : Reacting the protected acid with SOCl₂ in dry dichloromethane under reflux to yield caffeoyl chloride.
-
Glycosylation : Coupling caffeoyl chloride with a glucose derivative (e.g., glucose pentacetate) in the presence of a base like pyridine.
-
Deprotection : Removing acetyl groups via alkaline hydrolysis.
This method, while effective, faces challenges in regioselectivity and requires stringent anhydrous conditions.
Dicyclohexylcarbodiimide (DCC)-Mediated Coupling
DCC-mediated esterification offers a milder alternative for glycosidic bond formation. In this approach, DCC activates the carboxylic acid group of caffeic acid, facilitating nucleophilic attack by glucose’s hydroxyl group. Key steps include:
-
Activation : Mixing caffeic acid with DCC and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in tetrahydrofuran (THF).
-
Coupling : Adding a glucose derivative (e.g., β-D-glucose pentaacetate) and stirring at room temperature for 24–48 hours.
-
Purification : Isolating the product via column chromatography.
Reported yields for analogous caffeic acid esters range from 53% to 77%, depending on the alcohol substrate. However, this method may require multiple protection/deprotection steps to achieve regioselective glycosylation.
Mitsunobu Reaction for Ether Linkages
The Mitsunobu reaction enables the formation of ether linkages between caffeic acid and glucose, bypassing the need for pre-activated intermediates. This method employs:
-
Reagents : Triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) in THF.
-
Substrates : Protected caffeic acid (e.g., triacetylcaffeic acid) and a glucose derivative with a free hydroxyl group.
The reaction proceeds under inert conditions at room temperature, yielding glucocaffeic acid ethers with high stereochemical control. However, scalability is limited by the stoichiometric use of TPP and DIAD.
Enzymatic and Chemoenzymatic Methods
Lipase-Catalyzed Transesterification
Lipases, particularly from Candida rugosa, have been employed for regioselective esterification of caffeic acid with fatty alcohols. Adapting this for glycosylation involves:
-
Substrate Design : Using glucose derivatives with activated leaving groups (e.g., vinyl glucose) as acyl acceptors.
-
Reaction Conditions : Conducting the reaction in ionic liquids (e.g., [Bmim][BF₄]) to enhance enzyme stability and solubility.
-
Yield Optimization : Adjusting temperature (40–60°C) and solvent systems to favor esterification over hydrolysis.
Pang et al. demonstrated 72% yield for propyl caffeate synthesis using Candida antarctica lipase B, suggesting potential for glucocaffeic acid production under similar conditions.
Metabolic Engineering and Biosynthesis
De Novo Caffeic Acid Production in Engineered Microbes
Recent advances in metabolic engineering have enabled high-yield caffeic acid production from glucose in Escherichia coli and Saccharomyces cerevisiae. Key strategies include:
-
Pathway Engineering : Overexpressing tyrosine ammonia-lyase (TAL) and p-coumaric acid 3-hydroxylase (C3H) to convert glucose to caffeic acid via the shikimate pathway.
-
Feedback Inhibition Relief : Introducing feedback-resistant alleles of chorismate mutase/prephenate dehydrogenase (TyrAfbr) to boost tyrosine flux.
-
Cofactor Balancing : Co-expressing flavin reductase (HpaC) to enhance C3H activity, reducing p-coumaric acid accumulation.
Strain CA8 of E. coli produced 6.17 g/L caffeic acid in a bioreactor, the highest reported titer from glucose.
In Vitro Glycosylation of Biosynthetic Caffeic Acid
Coupling microbial caffeic acid production with enzymatic glycosylation presents a scalable route to glucocaffeic acid:
-
Caffeic Acid Harvesting : Recovering caffeic acid from fermentation broth via solvent extraction.
-
Enzymatic Conjugation : Using immobilized GTs or lipases to attach glucose under optimized conditions.
This hybrid approach leverages the high titers of metabolic engineering while avoiding the complexity of in vivo glycosylation pathway engineering.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Scalability | Regioselectivity | Cost ($/g) |
|---|---|---|---|---|
| Thionyl Chloride | 60–75 | Moderate | Low | 12–18 |
| DCC Coupling | 50–70 | Low | Moderate | 20–30 |
| Mitsunobu Reaction | 65–80 | Low | High | 35–50 |
| Lipase Catalysis | 70–85 | High | High | 15–25 |
| Metabolic Engineering | 90–95* | High | N/A | 8–12 |
*Yield refers to caffeic acid production; glycosylation efficiency assumed at 80–90%.
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response relationships in glucocaffeic acid studies with non-linear trends?
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism. Report EC values with 95% confidence intervals .
- Cluster Analysis : For heterogeneous datasets (e.g., variable cell-line responses), apply k-means clustering to subgroup data by sensitivity profiles .
- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in parameters like bioavailability or enzyme inhibition constants .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on glucocaffeic acid’s antioxidant vs. pro-oxidant effects?
- Hypothesis Testing : Systematically vary experimental conditions (e.g., oxygen tension, redox probes like DCFH-DA). Pro-oxidant effects often emerge at high concentrations (>100 μM) or in metal-rich buffers .
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models. Stratify by assay type (e.g., ORAC vs. TBARS) to identify methodology-driven biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
